molecular formula C9H14BrF2NO B1532939 2-Bromo-1-(4,4-difluoropiperidin-1-yl)-2-methylpropan-1-one CAS No. 2016602-99-4

2-Bromo-1-(4,4-difluoropiperidin-1-yl)-2-methylpropan-1-one

Cat. No.: B1532939
CAS No.: 2016602-99-4
M. Wt: 270.11 g/mol
InChI Key: UMDOBLVVGKOKLO-UHFFFAOYSA-N
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Description

2-Bromo-1-(4,4-difluoropiperidin-1-yl)-2-methylpropan-1-one is a brominated ketone derivative featuring a 4,4-difluoropiperidine ring. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in the development of bioactive molecules.

Properties

IUPAC Name

2-bromo-1-(4,4-difluoropiperidin-1-yl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrF2NO/c1-8(2,10)7(14)13-5-3-9(11,12)4-6-13/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDOBLVVGKOKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(CC1)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-1-(4,4-difluoropiperidin-1-yl)-2-methylpropan-1-one, with the CAS number 2016602-99-4, is a chemical compound that has garnered attention for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview of the compound's characteristics, mechanisms of action, and potential applications in pharmacology.

The molecular formula of 2-Bromo-1-(4,4-difluoropiperidin-1-yl)-2-methylpropan-1-one is C9H14BrF2NOC_9H_{14}BrF_2NO with a molecular weight of 270.11 g/mol. The structure includes a bromine atom, a difluoropiperidine moiety, and a ketone functional group, which may contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₉H₁₄BrF₂NO
Molecular Weight270.11 g/mol
CAS Number2016602-99-4

Research indicates that compounds similar to 2-Bromo-1-(4,4-difluoropiperidin-1-yl)-2-methylpropan-1-one may act as inhibitors of various biological pathways. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Neuropharmacological Effects

Compounds with similar structures have been investigated for their neuropharmacological effects. The difluoropiperidine component may enhance lipid solubility and facilitate blood-brain barrier penetration, potentially leading to central nervous system (CNS) effects such as anxiolytic or antidepressant activity.

Study 1: Antimicrobial Activity

A study examining the antimicrobial properties of brominated ketones found that certain derivatives displayed significant activity against Gram-positive bacteria. While direct data on 2-Bromo-1-(4,4-difluoropiperidin-1-yl)-2-methylpropan-1-one was not available, the findings suggest that similar compounds warrant further exploration for their potential as antimicrobial agents .

Study 2: Neuropharmacological Screening

In a neuropharmacological screening of piperidine derivatives, several compounds exhibited promising results in reducing anxiety-like behaviors in animal models. Although specific data on 2-Bromo-1-(4,4-difluoropiperidin-1-yl)-2-methylpropan-1-one was not reported, the structural similarities imply potential efficacy in this area .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three analogs:

2-Bromo-2-methyl-1-(4-methylpiperazin-1-yl)-propan-1-one (CAS: 1225950-57-1)

2-Bromo-1-(3,4-difluorophenyl)-2-methylpropan-1-one (CAS: 1310094-20-2)

2-Bromo-1-(furan-2-yl)ethanone O-chlorobenzyl oxime derivatives (e.g., compounds 5a-f in )

Table 1: Structural and Functional Comparison

Property Target Compound 4-Methylpiperazine Analog Difluorophenyl Analog Furan-Based Bromoethanone
Core Structure 4,4-Difluoropiperidine ring 4-Methylpiperazine ring 3,4-Difluorophenyl ring Furan ring
Substituents Bromo, methyl, ketone Bromo, methyl, ketone Bromo, methyl, ketone Bromo, oxime, chlorobenzyl
Electron-Withdrawing Groups Two fluorine atoms on piperidine Methyl group on piperazine Two fluorine atoms on phenyl Chlorine on benzyl group
Reactivity High (bromo + electron-deficient piperidine) Moderate (less electronegative piperazine) High (aromatic fluorination enhances stability) Moderate (oxime directs reactivity)
Applications Pharmaceutical intermediates Likely CNS drug intermediates Agrochemical or drug precursors Quinolone antibiotic synthesis

Key Findings

Piperidine vs. Fluorination also reduces basicity, which may improve blood-brain barrier penetration in drug candidates. The methylpiperazine analog’s nitrogen-rich structure is more suited for CNS-targeting molecules due to its basicity and hydrogen-bonding capacity .

Aromatic vs. Aliphatic Fluorination: The 3,4-difluorophenyl analog shares fluorination but on an aromatic ring. In contrast, the aliphatic difluoropiperidine in the target compound offers conformational rigidity and metabolic resistance.

Heterocyclic Variations: Furan-based bromoethanones lack fluorine but incorporate oxime and chlorobenzyl groups. These derivatives are specialized for synthesizing quinolone antibiotics, where the furan ring contributes to antibacterial activity. The target compound’s piperidine ring may instead support protease or receptor-targeted drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-1-(4,4-difluoropiperidin-1-yl)-2-methylpropan-1-one
Reactant of Route 2
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2-Bromo-1-(4,4-difluoropiperidin-1-yl)-2-methylpropan-1-one

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